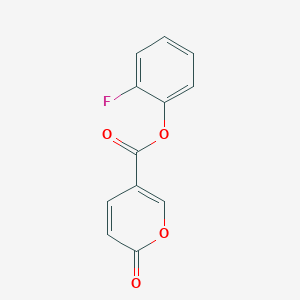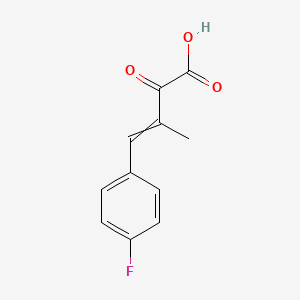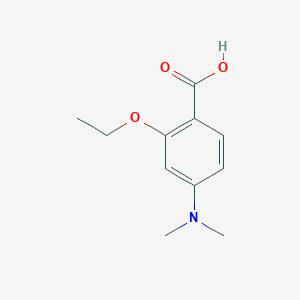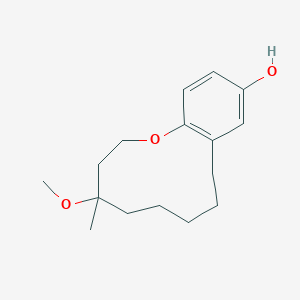
1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- is a complex organic compound with a unique structure This compound is characterized by its benzoxacycloundecin ring system, which is partially hydrogenated and substituted with methoxy and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- involves multiple steps, typically starting with the formation of the benzoxacycloundecin ring. This can be achieved through cyclization reactions involving appropriate precursors. The methoxy and methyl groups are introduced through substitution reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions occur at the correct positions on the ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and consistent production.
化学反応の分析
Types of Reactions
1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Its derivatives may have biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications are explored, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
類似化合物との比較
Similar Compounds
1H-Benzocyclohepten-7-ol, 2,3,4,4a,5,6,7,8-octahydro-1,1,4a,7-tetramethyl-: This compound shares a similar ring structure but differs in the substitution pattern.
7-Acetyl-1,2,3,4,5,6,7,8-octahydro-1,1,6,7-tetramethylnaphthalene: Another structurally related compound with different functional groups.
Uniqueness
1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups
特性
分子式 |
C16H24O3 |
|---|---|
分子量 |
264.36 g/mol |
IUPAC名 |
5-methoxy-5-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),12,14-trien-13-ol |
InChI |
InChI=1S/C16H24O3/c1-16(18-2)9-5-3-4-6-13-12-14(17)7-8-15(13)19-11-10-16/h7-8,12,17H,3-6,9-11H2,1-2H3 |
InChIキー |
YLZMFCGZVHQTGB-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCCC2=C(C=CC(=C2)O)OCC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


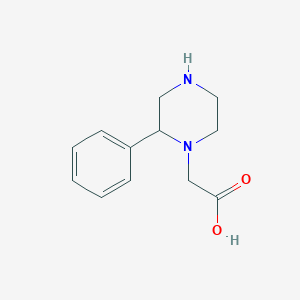
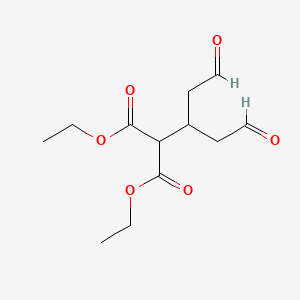
![S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate](/img/structure/B12639546.png)
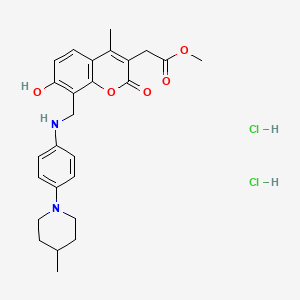
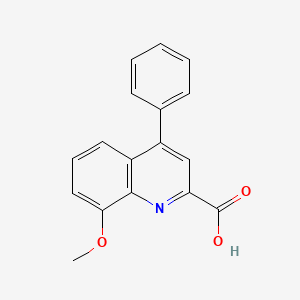
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide](/img/structure/B12639579.png)
![1-[4-(Methylsulfanyl)phenyl]pentan-2-one](/img/structure/B12639587.png)
![2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B12639593.png)
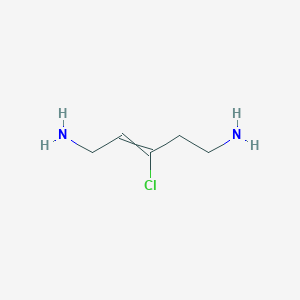
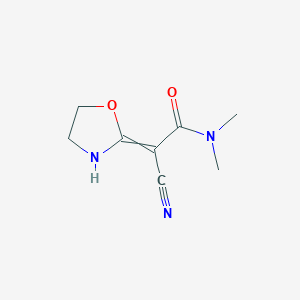
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-ethylthiourea](/img/structure/B12639608.png)
